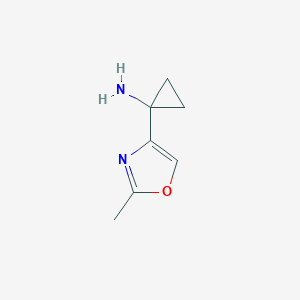

1-(2-Methyloxazol-4-yl)cyclopropanamine

Description

Properties

Molecular Formula |

C7H10N2O |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

1-(2-methyl-1,3-oxazol-4-yl)cyclopropan-1-amine |

InChI |

InChI=1S/C7H10N2O/c1-5-9-6(4-10-5)7(8)2-3-7/h4H,2-3,8H2,1H3 |

InChI Key |

INNJXQHTCAIVDO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=CO1)C2(CC2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Oxazole vs. Sulfonamide : The compound 4-(2-Methyloxazol-4-yl)benzenesulfonamide (IC50 MAO-B: 3.47 µM) shares the oxazole moiety but includes a sulfonamide group, enhancing its MAO-B inhibition compared to simpler cyclopropanamine derivatives . The absence of sulfonamide in this compound may reduce MAO-B affinity but improve metabolic stability.

Synthetic Accessibility: Oxazole-containing compounds are synthesized via reactions like cyclization of bromoacetophenone derivatives with amides (e.g., 63% yield for 4-(2-Methyloxazol-4-yl)benzenesulfonamide) . The cyclopropanamine group may require specialized methods, such as ring-opening of epoxides or cyclopropanation of alkenes.

Physicochemical Properties

- Solubility: The primary amine in cyclopropanamine derivatives enhances water solubility relative to non-polar substituents like trifluoromethyl groups (e.g., 1-(2-Trifluoromethylphenyl)cyclopropanamine) .

Research Findings and Implications

Synthetic Challenges: Oxazole synthesis via bromoacetophenone and amides (e.g., 63% yield) is more efficient than methods using ammonium acetate (24% yield) . This suggests that optimizing reaction conditions for this compound could improve scalability.

Modifying the cyclopropanamine group to extend into this cavity might enhance inhibition .

Market Potential: Cyclopropanamine derivatives are emerging in drug discovery, with analogs like 1-(4-methylphenyl)cyclopropanamine entering market analyses for neurological applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Methyloxazol-4-yl)cyclopropanamine?

- Methodological Answer : The synthesis typically involves cyclopropanation of a precursor followed by oxazole ring formation. For example:

Cyclopropanation : Use a transition-metal-catalyzed reaction (e.g., Simmons-Smith conditions) to generate the cyclopropane core.

Oxazole Formation : Employ a condensation reaction between a β-ketoamide and an aldehyde under acidic or thermal conditions.

Characterization via mass spectrometry (MS) and nuclear magnetic resonance (NMR) is critical to confirm the structure. For instance, MS (ESI) analysis can verify the molecular ion peak, while NMR can resolve cyclopropane protons (e.g., δ 0.76–0.96 ppm for cyclopropane CH groups) .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use , , and 2D NMR (e.g., COSY, HSQC) to assign cyclopropane and oxazole protons/carbons. Cyclopropane protons often appear as multiplets (δ 0.7–1.2 ppm), while oxazole protons resonate at δ 6.5–8.0 ppm .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or high-resolution MS (HRMS).

- X-ray Crystallography : Resolve crystal structures to validate stereochemistry and bond angles, as demonstrated in spirocyclic analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

- Methodological Answer :

- Cross-Validation : Combine multiple techniques (e.g., IR spectroscopy for functional groups, HPLC for purity checks).

- Computational Modeling : Perform density functional theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data. This approach was used to validate spirocyclic compound structures in cyclopropane-containing systems .

- Isotopic Labeling : Use - or -labeled precursors to track ambiguous signals.

Q. What experimental strategies can elucidate the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Catalyst Screening : Test palladium (e.g., Pd(PPh)), nickel, or copper catalysts under varying conditions (e.g., solvent, temperature).

- Kinetic Studies : Monitor reaction progress via HPLC or GC-MS to identify intermediates and optimize yields.

- Mechanistic Probes : Use deuterated solvents or radical traps to distinguish between ionic and radical pathways, as seen in cyclopropane ring-opening reactions .

Q. How does storage temperature impact the compound’s stability, and how can this be assessed?

- Methodological Answer :

- Stability-Indicating Assays : Store aliquots at -20°C, 4°C, and room temperature. Periodically analyze via HPLC to track degradation products (e.g., oxazole ring hydrolysis or cyclopropane ring strain release).

- Accelerated Stability Testing : Use thermal stress (40–60°C) to simulate long-term storage and identify degradation pathways .

Q. What role does this compound play in drug design, and how can its bioactivity be optimized?

- Methodological Answer :

- Scaffold Modification : Introduce substituents (e.g., halogens, methyl groups) to the oxazole or cyclopropane rings to enhance binding affinity. For example, methyl groups on oxazole improve metabolic stability .

- Structure-Activity Relationship (SAR) : Synthesize analogs and test against target enzymes (e.g., kinases) using enzymatic assays.

- Molecular Docking : Model interactions with protein active sites to prioritize synthetic targets, leveraging cyclopropane’s conformational rigidity for precise positioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.